molecular formula C13H15ClN4O2 B8498201 5-Amino-4-chloro-6-(3,4-dimethoxybenzylamino)pyrimidine

5-Amino-4-chloro-6-(3,4-dimethoxybenzylamino)pyrimidine

Cat. No. B8498201
M. Wt: 294.74 g/mol
InChI Key: QGVPTBNWEPYWBW-UHFFFAOYSA-N
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Patent
US03936454

Procedure details

A reaction mixture containing 1.00 g (6.09 mmols) of 4,6-dichloro-5-aminopyrimidine, 1.22 g (7.30 mmols) of 3,4-dimethoxybenzylamine, 1.02 ml (7.30 mmols) of triethylamine and 35 ml of 1-butanol was refluxed overnight for 17 hours. Evaporation of the reaction mixture in vacuo gave a residual oil which was crystallized by trituration with water. The crude yellow solid was recrystallized from methanol-water to give 1.61 g (90.1%), mp 185°-188°, of crystalline product. The analytical sample was obtained by recrystallization from methanol-water; yield, 1.36 g (76.9%); mp 188°-191°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][NH2:16].C(N(CC)CC)C.C(O)CCC>CO.O>[NH2:8][C:7]1[C:6]([Cl:9])=[N:5][CH:4]=[N:3][C:2]=1[NH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:19]([O:20][CH3:21])=[C:12]([O:11][CH3:10])[CH:13]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Name
Quantity
1.22 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
gave a residual oil which
CUSTOM
Type
CUSTOM
Details
was crystallized by trituration with water
CUSTOM
Type
CUSTOM
Details
The crude yellow solid was recrystallized from methanol-water
CUSTOM
Type
CUSTOM
Details
to give 1.61 g (90.1%), mp 185°-188°
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=NC1NCC1=CC(=C(C=C1)OC)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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